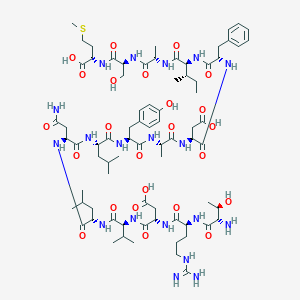

Polyoma peptide antigen MT162-176

Description

Properties

CAS No. |

122560-16-1 |

|---|---|

Molecular Formula |

C77H121N19O24S |

Molecular Weight |

1729 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C77H121N19O24S/c1-13-39(8)61(75(118)84-41(10)63(106)94-55(35-97)72(115)86-47(76(119)120)25-27-121-12)96-70(113)51(30-43-18-15-14-16-19-43)90-69(112)53(33-57(101)102)87-62(105)40(9)83-65(108)50(31-44-21-23-45(99)24-22-44)89-66(109)48(28-36(2)3)88-68(111)52(32-56(78)100)91-67(110)49(29-37(4)5)93-74(117)60(38(6)7)95-71(114)54(34-58(103)104)92-64(107)46(20-17-26-82-77(80)81)85-73(116)59(79)42(11)98/h14-16,18-19,21-24,36-42,46-55,59-61,97-99H,13,17,20,25-35,79H2,1-12H3,(H2,78,100)(H,83,108)(H,84,118)(H,85,116)(H,86,115)(H,87,105)(H,88,111)(H,89,109)(H,90,112)(H,91,110)(H,92,107)(H,93,117)(H,94,106)(H,95,114)(H,96,113)(H,101,102)(H,103,104)(H,119,120)(H4,80,81,82)/t39-,40-,41-,42+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |

InChI Key |

PSMMDIJCYNEULF-CASQCAGJSA-N |

SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |

Other CAS No. |

122560-16-1 |

sequence |

TRDVLNLYADFIASM |

Synonyms |

MT162-176 antigen polyoma peptide antigen MT162-176 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

-

Vaccine Development

- Immunogenicity Studies : Research has shown that modifications to the amino acid composition of MT162-176 can significantly influence its immunogenic properties. For instance, overlapping peptides derived from MT162-176 were tested for their ability to induce immune responses in different mouse strains. In a study, three overlapping peptides (MT162-176, MT165-174, and MT170-176) were found to be immunogenic against specific polyoma tumors (SECA) in certain mouse models, indicating multiple epitopes may be recognized within the sequence .

-

Tumor Immunotherapy

- Anti-Tumor Responses : The study of point mutations within the MT162-176 peptide revealed varying levels of immunogenicity across different mouse strains. Specific mutants induced robust anti-tumor responses, highlighting the potential for personalized immunotherapy approaches based on individual tumor profiles .

- T Cell Stimulation Assays

Case Study 1: Immunogenicity Modifications

In a detailed investigation, twelve modified versions of the MT162-176 peptide were synthesized and tested for their ability to stimulate immune responses in mice. The results indicated that certain modifications enhanced immunogenicity, leading to stronger anti-tumor responses compared to unmodified peptides. This underscores the importance of peptide design in vaccine development .

Case Study 2: Point Mutations and Immune Efficacy

A study focusing on point mutations within the MT162-176 peptide demonstrated that specific alterations could either enhance or diminish its ability to elicit an immune response. For example, mutant peptides like MT162-176.29 and MT162-176.35 showed significant immunogenicity in one mouse strain but not in another, suggesting strain-specific differences in immune recognition .

Data Table: Summary of Immunogenicity Findings

| Peptide Variant | Mouse Strain | Immunogenic Response | Notes |

|---|---|---|---|

| MT162-176 | (A.CA x C57BL/6)F1 | Positive | Recognized by T cells against SECA |

| MT165-174 | (A.CA x C57BL/6)F1 | Positive | Effective against SECA |

| MT170-176 | (A.CA x C57BL/6)F1 | Positive | Effective against SECA |

| MT162-176.28 | CBA | Positive | Only mutant showing response |

| MT162-176.29 | (A.CA x C57BL/6)F1 | Positive | Strong response observed |

| MT162-176.36 | (A.CA x C57BL/6)F1 | Negative | Lost activity compared to wild-type |

Comparison with Similar Compounds

Comparison with Similar Polyoma-Derived Peptides and Antigenic Constructs

Structural and Functional Comparisons

The table below summarizes key differences between MT162-176 and other polyoma-derived peptides or engineered constructs:

Research Findings and Limitations

- MT162-176 :

- VP1-E8C/dsFv-B3-R8C System: Demonstrated >90% reduction in non-specific cell binding and enhanced transfection efficiency in Lewis Y-positive cell lines (e.g., MCF7) .

Preparation Methods

Fmoc-Based Synthesis Strategy

The preparation of MT162-176 primarily employs Fmoc (fluorenylmethyloxycarbonyl) SPPS, a method favored for its compatibility with acid-labile side-chain protecting groups and automated workflows. The peptide sequence, spanning residues 162–176 of the polyomavirus middle T antigen, is synthesized from the C- to N-terminus using a preloaded Wang resin. Each coupling cycle involves activation of the Fmoc-protected amino acid with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or hexachlorotriazole uronium (HCTU) in dimethylformamide (DMF). Piperidine (20% v/v) is used for Fmoc deprotection, with coupling efficiency monitored via Kaiser testing.

Automated High-Throughput Synthesis

Recent advancements in automated SPPS, such as the Agilent PepTip1 protocol, enable rapid synthesis of MT162-176 with minimal reagent consumption. This system utilizes 384-well plates for parallel synthesis, reducing coupling times to 20 minutes per amino acid through optimized activation with HCTU and diisopropylethylamine (DIPEA). The protocol achieves an estimated yield of 1–5 nmol per peptide, suitable for small-scale immunological studies. Critical steps include:

-

Solvent Distribution : DMF and piperidine are dispensed via automated liquid handlers to minimize cross-contamination.

-

Wash Cycles : Sequential DMF washes (6×4 μL and 6×10 μL) after each coupling and deprotection step ensure removal of residual reagents.

Modifications and Sequence Optimization

Overlapping Peptides and Point Mutations

To dissect immunodominant epitopes within MT162-176, researchers have synthesized overlapping peptides (e.g., MT165-174, MT170-176) and point-mutated variants. These modifications are introduced during SPPS by substituting specific amino acids at positions critical for MHC binding. For example, alanine scanning mutagenesis identified residues W293, L297, and Y302 as essential for VP1 binding in related polyomavirus peptides. Such substitutions require precise control over coupling efficiency, often achieved by doubling coupling times or using elevated temperatures (50°C) for problematic residues like arginine or tryptophan.

C-Terminal Modifications

While MT162-176 is typically synthesized as a free acid, C-terminal modifications (e.g., amidation, esterification) can be introduced using resin-bound linkers. The cyclic urethane technique (CUT) enables on-resin modification of serine residues at the C-terminus, facilitating the addition of functional groups without specialized resins. This method involves:

-

Oxidative cleavage of the serine side chain to form a glyoxylic acid moiety.

-

Cyclization with ammonium carbamate to generate a cyclic urethane.

-

Nucleophilic displacement with amines or alcohols to yield modified C-termini.

Cleavage and Side-Chain Deprotection

Following synthesis, MT162-176 is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) (94:3:2:1 v/v). This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for aspartic acid, trityl for histidine). Prolonged cleavage times (>3 hours) are avoided to prevent aspartimide formation, particularly in sequences with consecutive acidic residues.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude MT162-176 is purified via reverse-phase HPLC using a C18 column and a gradient of 5–60% acetonitrile in 0.1% TFA over 40 minutes. Analytical HPLC reveals purity >95% for most batches, with retention times consistent with peptide hydrophobicity.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight of MT162-176 (theoretical: 1834.1 Da; observed: 1834.3 ± 0.2 Da). Discrepancies >0.5 Da trigger re-purification to remove deletion sequences or incompletely deprotected products.

Comparative Analysis of Synthesis Methods

| Parameter | Manual SPPS | Automated PepTip1 |

|---|---|---|

| Coupling Time | 60–90 min/amino acid | 20 min/amino acid |

| Yield | 10–50 µmol | 1–5 nmol |

| Purity (Crude) | 70–80% | 60–70% |

| Applications | Large-scale studies | High-throughput screens |

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic C-terminal region of MT162-176 (residues 170–176) predisposes the peptide to aggregation, reducing coupling efficiency. Strategies to mitigate this include:

Q & A

Q. What are the critical factors in designing polyoma peptide antigen MT162-176 for antibody production?

Methodological considerations include:

- Homology selection : Choose unique sequences (to ensure antibody specificity) or conserved regions (to target multiple protein variants) .

- Epitope type : Prioritize continuous epitopes (linear sequences) or discontinuous epitopes (structural motifs) based on the target protein’s tertiary structure .

- Peptide solubility : Avoid hydrophobic amino acid clusters (e.g., Val, Leu) and incorporate polar residues (e.g., Glu, Lys) to prevent aggregation during immunization .

- Carrier protein conjugation : Use cysteine residues for site-specific coupling to carrier proteins (e.g., KLH) via maleimide chemistry to enhance immunogenicity .

Q. How can researchers optimize peptide solubility for MT162-176 in experimental assays?

- Sequence modification : Replace hydrophobic residues (e.g., Ile, Phe) with charged/polar residues (e.g., Asp, Ser) at non-critical positions .

- Solvent selection : Use dimethyl sulfoxide (DMSO) or acetic acid for initial solubilization, followed by dilution in PBS to mimic physiological conditions .

- Lyophilization additives : Include trehalose or mannitol during peptide synthesis to improve post-lyophilization solubility .

Q. What experimental validation steps are essential for confirming MT162-176 antigenicity?

- In vitro validation : Use ELISA to test antibody titers against MT162-176, with positive controls (e.g., known immunogenic peptides) and negative controls (scrambled sequences) .

- Competition assays : Pre-incubate antisera with free MT162-176 to confirm binding specificity via signal reduction .

- Cross-reactivity screening : Test against homologs (e.g., polyoma VP1 variants) to rule out off-target binding .

Advanced Research Questions

Q. How can researchers resolve contradictory data in MT162-176 binding affinity studies?

- Technical variability : Standardize assay conditions (e.g., buffer pH, temperature) and use high-purity peptide batches (>95% HPLC purity) to minimize batch-to-batch variability .

- Orthogonal methods : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to distinguish true binding from nonspecific interactions .

- Data normalization : Use internal reference standards (e.g., a known high-affinity peptide) to calibrate inter-experimental variability .

Q. What methodologies enable targeted delivery of MT162-176-conjugated virus-like particles (VLPs) in gene therapy?

- Retargeting VLPs : Engineer polyoma VP1-E8C mutants to replace sialic acid-binding domains with MT162-176, blocking natural tropism and redirecting VLPs to Lewis Y antigen-expressing tumor cells .

- Competition validation : Confirm specificity by pre-incubating VLPs with free Lewis Y antigen, which should inhibit cellular transfection (e.g., in MCF7 cells) .

- In vivo efficacy testing : Use xenograft models to compare tumor transduction efficiency between wild-type VP1 and MT162-176-modified VP1-E8C VLPs .

Q. How does MT162-176 peptide length impact its immunogenicity and structural stability?

- Optimal length : Design peptides spanning 15–20 amino acids to balance epitope presentation and synthetic yield. Shorter peptides (<10 residues) may lack conformational stability .

- Stabilization strategies : Introduce disulfide bonds (via cysteine pairs) or cyclize peptides to mimic native protein loops .

- Immunogenicity assays : Compare antibody responses to linear vs. cyclized MT162-176 in murine models to assess structural dependency .

Q. What are the limitations of using MT162-176 in cross-species studies?

- Species-specific homology : Use BLAST alignment to identify sequence divergence in polyoma VP1 across species (e.g., murine vs. human). Avoid regions with <70% homology .

- Adjuvant compatibility : Test Freund’s adjuvant vs. alum-based formulations to optimize immune responses in non-murine models (e.g., rabbits, primates) .

- Tolerance testing : Screen for pre-existing immunity to polyoma epitopes in target species to avoid neutralization of MT162-176-conjugated therapeutics .

Methodological Best Practices

Q. How should researchers document peptide synthesis and characterization for reproducibility?

- Synthesis parameters : Report resin type (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA/water) .

- Quality control : Provide mass spectrometry (MS) and HPLC chromatograms with retention times and purity percentages .

- Storage conditions : Specify lyophilized peptide stability (e.g., -80°C under argon) and reconstitution protocols .

Q. What statistical approaches are recommended for analyzing MT162-176 immunization data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.